molecular formula C16H12ClF3N2O2 B5116250 4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B5116250
M. Wt: 356.72 g/mol
InChI Key: BKOYTNIZKZSAJM-UHFFFAOYSA-N
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Description

4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide moiety and a trifluoromethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling Reaction: The final step involves coupling the benzamide core with the trifluoromethylated intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-oxo-2-{[2-(fluoromethyl)phenyl]amino}ethyl)benzamide
  • 4-chloro-N-(2-oxo-2-{[2-(methyl)phenyl]amino}ethyl)benzamide
  • 4-chloro-N-(2-oxo-2-{[2-(ethyl)phenyl]amino}ethyl)benzamide

Uniqueness

The presence of the trifluoromethyl group in 4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2/c17-11-7-5-10(6-8-11)15(24)21-9-14(23)22-13-4-2-1-3-12(13)16(18,19)20/h1-8H,9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOYTNIZKZSAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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